molecular formula C18H18N2O3 B11319706 4-(4-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(4-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11319706
M. Wt: 310.3 g/mol
InChI Key: XWDMGFZIPJMNRF-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the oxazoloquinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a fused oxazoloquinoline ring system

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields three regioisomeric oxazoloquinolones, which are then separated and purified . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified oxazoloquinoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. In materials science, it is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties. Additionally, it has applications in the synthesis of other complex organic molecules, serving as a valuable intermediate .

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinoline derivatives, such as 4-hydroxy-2-quinolones and pyranoquinolones. These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 4-hydroxy-2-quinolones are known for their antibacterial properties, while pyranoquinolones are studied for their anticancer and anti-inflammatory activities .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N2O3/c1-10-15-16(11-6-8-12(22-2)9-7-11)17-13(4-3-5-14(17)21)19-18(15)23-20-10/h6-9,16,19H,3-5H2,1-2H3

InChI Key

XWDMGFZIPJMNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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